Boc-alpha-methylalanine

Catalog No.
S671774
CAS No.
30992-29-1
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-alpha-methylalanine

CAS Number

30992-29-1

Product Name

Boc-alpha-methylalanine

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12)

InChI Key

MFNXWZGIFWJHMI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)O

Synonyms

30992-29-1;Boc-Aib-OH;Boc-alpha-methylalanine;N-Boc-2-aminoisobutyricacid;2-(Boc-amino)isobutyricAcid;2-((tert-butoxycarbonyl)amino)-2-methylpropanoicacid;N-Boc-2-Aminoisobutanoicacid;N-Boc-alpha-methylalanine;N-Boc-2-amino-2-methylpropanoicacid;alpha-(Boc-amino)isobutyricacid;MFCD00042973;SBB069099;2-[(tert-butoxycarbonyl)amino]-2-methylpropanoicacid;N-(tert-butoxycarbonyl)-2-methylalanine;2-tert-butoxycarbonylamino-2-methylpropionicacid;N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-alanine;N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine;2-[(tert-butoxy)carbonylamino]-2-methylpropanoicacid;N-([(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine;N-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methylalanine;EINECS250-421-0;zlchem202;AC1MBZSO;PubChem16475;ACMC-209hjt

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)O

Peptide Synthesis

Boc-alpha-methylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group safeguards the amino group (NH2) of the molecule, preventing unwanted reactions during the construction of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions, revealing the free amino group needed for further reactions or functionalization. This selective protection and deprotection strategy is crucial for the efficient and controlled synthesis of complex peptides [].

Here are some examples of its use in peptide synthesis:

  • Studies investigating the structure-activity relationships of peptides [].
  • Development of novel peptide-based drugs and therapeutics [].
  • Production of peptide probes for studying protein-protein interactions [].

Chemical Biology Research

Boc-alpha-methylalanine can be employed in chemical biology research to investigate protein function and dynamics. By incorporating this modified amino acid into specific positions of a protein sequence, researchers can probe the role of the side chain (methyl group) in protein folding, stability, and activity. The presence of the methyl group can introduce subtle changes in the protein's structure and interactions, allowing researchers to understand the delicate balance of forces governing protein function [].

Boc-alpha-methylalanine (Boc-Aib), also known as alpha-(Boc-amino)isobutyric acid, is a synthetic derivative of the non-natural amino acid alpha-methylalanine (Aib). It is commonly used as a building block in peptide synthesis []. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, which is used to temporarily block the amino group of the molecule during peptide synthesis [].


Molecular Structure Analysis

  • Central Carbon Chain: It has a three-carbon chain with a methyl group attached to the alpha carbon (the carbon next to the carboxylic acid group) []. This branched structure differentiates it from the linear chain of a natural amino acid like alanine.
  • Carboxylic Acid Group: A carboxylic acid (COOH) group is present at the end of the carbon chain, contributing to its acidic properties [].
  • Amino Group: The amino group (NH2) is protected by a Boc group (C(CH3)3OCO-), preventing it from reacting prematurely during peptide synthesis [].

This unique structure allows Boc-Aib to introduce conformational rigidity and alter secondary structures within peptides.


Chemical Reactions Analysis

Synthesis

Boc-Aib is typically synthesized through various methods, with one common approach involving the reaction of tert-butyl carbamate (Boc anhydride) with alpha-methylalanine methyl ester [].

Deprotection

During peptide synthesis, the Boc group is removed (deprotected) using acidic conditions like trifluoroacetic acid (TFA) to reveal the free amino group for peptide bond formation [].

Peptide Bond Formation

The deprotected Boc-Aib can then participate in peptide bond formation with other amino acids to create peptides with specific functionalities [].

Physical and Chemical Properties

Specific data on melting point, boiling point, and solubility of Boc-Aib might be limited due to its use as a building block rather than an end product. However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide due to the presence of the Boc group [].

XLogP3

1.1

Other CAS

30992-29-1

Wikipedia

BOC-alpha-Methylalanine

Dates

Modify: 2023-08-15

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